molecular formula C14H20N2 B11119820 1-butyl-2,5,6-trimethyl-1H-benzimidazole

1-butyl-2,5,6-trimethyl-1H-benzimidazole

Cat. No.: B11119820
M. Wt: 216.32 g/mol
InChI Key: PBUNYRDVCWLNSD-UHFFFAOYSA-N
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Description

Contextualization within Benzimidazole (B57391) Chemistry and Derivatives

Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by a bicyclic structure, which consists of a fused benzene (B151609) and an imidazole (B134444) ring. smolecule.com This core structure is a vital pharmacophore in medicinal chemistry, contributing to a wide array of biological activities. nih.gov The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a vast library of derivatives with diverse pharmacological profiles. These derivatives have been extensively studied and are found in numerous clinically approved drugs with applications as antimicrobial, antiviral, anticancer, and anti-inflammatory agents. nih.govresearchgate.net

1-butyl-2,5,6-trimethyl-1H-benzimidazole is a specific derivative featuring a butyl group at the N-1 position and three methyl groups at the C-2, C-5, and C-6 positions of the benzimidazole core. smolecule.com The presence and position of these alkyl substituents are crucial in defining the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which in turn can influence its biological activity and potential therapeutic applications. nih.gov

Rationale for In-depth Academic Investigation of this compound

The academic interest in this compound stems from the established pharmacological importance of the benzimidazole nucleus and the potential for its derivatives to exhibit novel or enhanced biological activities. The specific substitution pattern of this compound—a butyl group at N-1 and methyl groups at C-2, C-5, and C-6—provides a unique combination of features that warrant detailed investigation.

The rationale for its study is multifaceted. Firstly, the N-1 butyl substitution significantly increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and potentially improve its bioavailability. Secondly, the trimethyl substitution on the benzimidazole core can influence the molecule's interaction with biological targets. For instance, in other benzimidazole derivatives, substitutions at these positions have been shown to be critical for their therapeutic effects. nih.gov

Furthermore, the study of such derivatives contributes to a deeper understanding of the structure-activity relationships (SAR) within the benzimidazole class. By systematically modifying the substituents and evaluating the resulting changes in biological activity, researchers can identify key structural features required for a desired pharmacological effect. This knowledge is invaluable for the rational design of new and more potent therapeutic agents.

Overview of Key Research Areas and Methodological Approaches

The academic investigation of this compound and related compounds encompasses several key research areas, employing a range of methodological approaches.

Synthesis and Characterization: A primary focus of research is the development of efficient and scalable synthetic routes to produce this compound. Common synthetic strategies for benzimidazole derivatives involve the condensation of o-phenylenediamines with aldehydes or carboxylic acids. enpress-publisher.comnih.gov Following synthesis, a crucial step is the thorough characterization of the compound to confirm its structure and purity. This is typically achieved using a combination of spectroscopic techniques.

Spectroscopic and Structural Analysis: Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to elucidate the molecular structure. nih.govijpcbs.comnih.gov For a more detailed understanding of the three-dimensional arrangement of atoms and intermolecular interactions, single-crystal X-ray diffraction studies may be performed on suitable crystalline forms of the compound. nih.gov

Computational and Theoretical Studies: In silico methods, such as Density Functional Theory (DFT), are employed to investigate the electronic and structural properties of the molecule. nih.govmdpi.com These computational studies can provide insights into the molecule's reactivity, stability, and potential interaction with biological targets, complementing experimental findings. ctppc.orgresearchgate.net

Biological Evaluation: A significant area of research involves screening this compound for various biological activities. Based on the known pharmacological profile of other benzimidazole derivatives, this compound is a candidate for investigation as an antimicrobial, anticancer, or anti-inflammatory agent. nih.govisca.me In vitro assays are typically the first step in this evaluation, followed by more complex studies if promising activity is observed.

Interactive Data Table: Methodological Approaches in Benzimidazole Research

Research AreaMethodological ApproachesKey Information Obtained
Synthesis Condensation reactions, Nucleophilic substitutionEfficient production of the target compound
Characterization ¹H NMR, ¹³C NMR, IR, Mass SpectrometryConfirmation of molecular structure and purity
Structural Analysis Single-crystal X-ray diffraction3D atomic arrangement and intermolecular interactions
Computational Studies Density Functional Theory (DFT)Electronic properties, molecular geometry, reactivity
Biological Screening In vitro assays (e.g., antimicrobial, anticancer)Identification of potential pharmacological activities

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-butyl-2,5,6-trimethylbenzimidazole

InChI

InChI=1S/C14H20N2/c1-5-6-7-16-12(4)15-13-8-10(2)11(3)9-14(13)16/h8-9H,5-7H2,1-4H3

InChI Key

PBUNYRDVCWLNSD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NC2=C1C=C(C(=C2)C)C)C

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Butyl 2,5,6 Trimethyl 1h Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the proton and carbon environments and their connectivity in 1-butyl-2,5,6-trimethyl-1H-benzimidazole can be meticulously mapped.

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region of the spectrum is expected to show two singlets corresponding to the protons at the C4 and C7 positions of the benzimidazole (B57391) ring. The methyl groups at C2, C5, and C6 will each produce a distinct singlet, with their chemical shifts influenced by their position on the ring. The butyl group attached to the nitrogen atom will exhibit characteristic signals: a triplet for the terminal methyl group, a multiplet for the adjacent methylene (B1212753) group, another multiplet for the next methylene group, and a triplet for the methylene group directly bonded to the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4 ~7.3 Singlet -
H-7 ~7.0 Singlet -
2-CH₃ ~2.5 Singlet -
5-CH₃ ~2.4 Singlet -
6-CH₃ ~2.4 Singlet -
N-CH₂-CH₂-CH₂-CH₃ ~4.1 Triplet ~7.5
N-CH₂-CH₂-CH₂-CH₃ ~1.8 Multiplet -
N-CH₂-CH₂-CH₂-CH₃ ~1.4 Multiplet -

Note: The predicted values are based on the analysis of similar benzimidazole derivatives and may vary slightly in experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the benzimidazole core are characteristic of aromatic and heterocyclic systems. The carbons of the butyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 ~152
C-3a ~138
C-4 ~115
C-5 ~132
C-6 ~132
C-7 ~118
C-7a ~140
2-CH₃ ~14
5-CH₃ ~20
6-CH₃ ~20
N-CH₂-CH₂-CH₂-CH₃ ~43
N-CH₂-CH₂-CH₂-CH₃ ~32
N-CH₂-CH₂-CH₂-CH₃ ~20

Note: The predicted values are based on the analysis of similar benzimidazole derivatives and may vary slightly in experimental conditions. arabjchem.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For the butyl group, cross-peaks would be observed between the adjacent methylene and methyl protons (N-CH₂/CH₂-CH₂-CH₃, CH₂-CH₂/CH₂-CH₃, and CH₂-CH₃/CH₃).

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. For example, the proton signal at ~4.1 ppm would correlate with the carbon signal at ~43 ppm, confirming the N-CH₂ assignment.

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the butyl and methyl groups will appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are expected to appear in the 1650-1450 cm⁻¹ region. researchgate.net These bands are characteristic of the aromatic and imidazole (B134444) rings.

C-N Stretching: The C-N stretching vibrations are expected around 1350-1250 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations for the aromatic ring will be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=N Stretch 1650 - 1580
C=C Stretch (Aromatic) 1600 - 1450
C-N Stretch 1350 - 1250

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the symmetric vibrations of the benzimidazole ring.

Ring Breathing Modes: The symmetric "breathing" vibrations of the aromatic and imidazole rings would give rise to intense Raman bands, typically in the 1000-800 cm⁻¹ region.

C-C and C-N Stretching: Symmetric stretching vibrations of the C-C and C-N bonds within the heterocyclic ring will also be Raman active.

Methyl Group Vibrations: The symmetric C-H stretching and bending modes of the methyl groups are expected to be observable in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for investigating the electronic properties of conjugated systems like benzimidazoles. The absorption of UV-Vis radiation by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, provide valuable information about the electronic structure of the molecule.

Analysis of Electronic Transitions and Conjugation Effects

For a molecule such as this compound, the UV-Vis spectrum would be expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the benzimidazole ring system. The extended conjugation of the fused aromatic rings gives rise to these transitions.

The position and intensity of these absorption bands are influenced by the substituents on the benzimidazole core. The butyl group at the N1 position and the three methyl groups at the C2, C5, and C6 positions would be expected to have a bathochromic (red shift) and hyperchromic (increased intensity) effect on the absorption maxima compared to the unsubstituted benzimidazole. This is due to the electron-donating nature of the alkyl groups, which increases the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

A hypothetical UV-Vis absorption data table for this compound, based on general knowledge of similar compounds, might look as follows. It is important to note that these are expected values and not based on published experimental data for this specific compound.

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol~250~10,000π → π
Ethanol~280~6,000π → π
Ethanol~285~5,500π → π*

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, with a nominal mass of 216, HRMS would be used to confirm its molecular formula of C₁₄H₂₀N₂. The experimentally determined exact mass would be compared to the theoretically calculated mass for this formula.

A data table representing a hypothetical HRMS result for the compound is presented below.

Ion FormulaCalculated Mass (m/z)Measured Mass (m/z)Difference (ppm)
[C₁₄H₂₁N₂]⁺ ([M+H]⁺)217.1705217.1701-1.84

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and torsion angles.

This technique would reveal the planarity of the benzimidazole ring system and the conformation of the butyl group. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces and potential π-π stacking, that govern the packing of the molecules in the crystal lattice.

As no experimental crystallographic data for this compound has been found, a representative data table of crystallographic parameters for a related benzimidazole derivative, ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate, is provided for illustrative purposes. nih.gov

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)9.9926 (7)
b (Å)12.3287 (11)
c (Å)13.9635 (12)
α (°)90
β (°)93.120 (3)
γ (°)90
Volume (ų)1717.7 (2)
Z4

Computational Chemistry and Theoretical Studies on 1 Butyl 2,5,6 Trimethyl 1h Benzimidazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a fundamental method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov For the target molecule, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be the standard approach to predict its properties. researchgate.netnih.govnih.gov

Geometry Optimization and Structural Parameter Prediction (e.g., Bond Lengths, Angles)

This initial step in computational analysis involves finding the lowest energy arrangement of the atoms in the molecule. nih.gov The process yields precise predictions of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. For related benzimidazole (B57391) structures, theoretical calculations have shown good agreement with experimental data from X-ray diffraction. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govirjweb.com A smaller gap generally suggests a molecule is more reactive and polarizable. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. nih.govresearchgate.net It is used to identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov In MEP maps, colors typically range from red (most negative potential) to blue (most positive potential). nih.govnih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis examines charge transfer and orbital interactions within a molecule. wisc.edunih.gov It provides detailed insights into delocalization effects and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. mdpi.comnih.gov

Fukui Functions for Predicting Nucleophilic and Electrophilic Attack Sites

Fukui functions are used to determine the reactivity of specific atomic sites within a molecule. nih.govresearchgate.net By analyzing the change in electron density, these functions can predict the most likely sites for nucleophilic attack (where an atom can accept an electron), electrophilic attack (where an atom can donate an electron), and radical attack. nih.govresearchgate.net

Topological Analysis of Electron Density (e.g., AIM, RDG, ELF, LOL) for Non-Covalent Interactions

Topological analysis methods like Quantum Theory of Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are employed to characterize chemical bonding and non-covalent interactions. mdpi.comdntb.gov.ua AIM identifies bond critical points, while RDG analysis helps visualize and distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. mdpi.comnih.gov ELF and LOL maps provide information about electron localization in bonding and non-bonding regions. mdpi.comdntb.gov.ua

Until such specific computational research on 1-butyl-2,5,6-trimethyl-1H-benzimidazole is performed and published, a detailed and accurate article as requested cannot be generated.

Prediction of Spectroscopic Parameters (e.g., Theoretical UV-Vis, FTIR, NMR Spectra)

Theoretical UV-Vis Spectra: The electronic absorption spectra of benzimidazole derivatives are governed by π→π* transitions within the aromatic system. For N-butyl-1H-benzimidazole, theoretical calculations have shown a peak at 248 nm. tandfonline.com The introduction of trimethyl substituents on the benzene (B151609) ring of this compound is expected to cause a bathochromic (red) shift in the absorption maxima due to the electron-donating nature of the methyl groups, which raises the energy of the highest occupied molecular orbital (HOMO).

Theoretical FTIR Spectra: Fourier-transform infrared (FTIR) spectroscopy is a key technique for identifying functional groups. Theoretical calculations for N-butyl-1H-benzimidazole have been performed to predict its vibrational spectra. tandfonline.com For this compound, characteristic vibrational modes would include C-H stretching from the butyl and methyl groups, aromatic C-H and C=C stretching from the benzimidazole core, and C-N stretching vibrations. Computational methods, such as Density Functional Theory (DFT), can precisely calculate the frequencies and intensities of these vibrations. scielo.org.zaresearchgate.net

Theoretical NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms. Theoretical calculations of NMR chemical shifts for benzimidazole derivatives have been shown to be in good agreement with experimental data. researchgate.netnih.gov For this compound, theoretical ¹H and ¹³C NMR spectra would predict distinct signals for the butyl chain protons and carbons, the three methyl groups attached to the benzene ring, and the protons and carbons of the benzimidazole core. nih.gov The specific chemical shifts would be influenced by the electronic effects of the substituents.

Table 1: Predicted Spectroscopic Parameters for Related Benzimidazole Derivatives

Spectroscopic Technique Predicted Parameter for N-butyl-1H-benzimidazole Expected Influence of Trimethyl Substitution
UV-Vis Absorption maximum at 248 nm tandfonline.com Bathochromic (red) shift
FTIR Characteristic C-H, C=C, C-N stretching and bending vibrations tandfonline.com Additional C-H stretching and bending modes from methyl groups

| NMR | Distinct chemical shifts for butyl and benzimidazole protons and carbons researchgate.net | Downfield shift for aromatic protons and carbons adjacent to methyl groups |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into conformational flexibility and dynamic behavior. nih.govresearchgate.netresearchgate.netmdpi.com For this compound, MD simulations can be employed to explore the conformational landscape of the flexible butyl chain and its interaction with the rigid benzimidazole core.

Key areas of investigation using MD simulations would include:

Conformational Preferences: The butyl group can adopt various conformations (e.g., anti, gauche). MD simulations can determine the relative populations of these conformers and the energy barriers for their interconversion.

Solvent Effects: The dynamic behavior of the molecule can be significantly influenced by the surrounding solvent. MD simulations in different solvent environments can reveal how solvent-solute interactions affect the conformational equilibrium and molecular motion.

Intermolecular Interactions: In condensed phases, MD simulations can model the interactions between multiple molecules of this compound, providing insights into aggregation and self-assembly tendencies.

While specific MD simulation studies on this compound are not available, the methodology has been successfully applied to other benzimidazole derivatives to understand their binding mechanisms with biological targets and their dynamic properties in solution. nih.govresearchgate.netresearchgate.net

Photochemical and Photophysical Property Prediction and Modeling

The interaction of light with benzimidazole derivatives can lead to a variety of photochemical and photophysical processes. Computational modeling plays a crucial role in understanding and predicting these phenomena. publish.csiro.aunih.govacs.org

Upon absorption of light, this compound is promoted to an electronically excited state. The fate of this excited state can be explored through computational methods such as Time-Dependent Density Functional Theory (TD-DFT). These calculations can predict the energies of excited states and the nature of electronic transitions. mdpi.comresearchgate.netresearchgate.nethw.ac.uk

For benzimidazoles, potential photochemical reactions include isomerizations and rearrangements. nih.govacs.org Theoretical calculations can map out the potential energy surfaces of the excited states, identifying reaction pathways and transition states for various photochemical processes. For instance, studies on other benzimidazoles have investigated excited-state intramolecular proton transfer (ESIPT), a process that can be computationally modeled. mdpi.comresearchgate.netresearchgate.net

Many benzimidazole derivatives exhibit luminescence, including fluorescence and phosphorescence. tandfonline.comresearchgate.netresearchgate.netrsc.org Theoretical calculations can predict the emission wavelengths and quantum yields of these processes. The nature of the lowest excited singlet state (S₁) and triplet state (T₁) determines the fluorescence and phosphorescence properties, respectively.

Computational studies on related benzimidazole compounds have shown that the fluorescence emission is sensitive to the substitution pattern and the solvent environment. researchgate.net For this compound, theoretical investigations would focus on how the butyl and trimethyl substituents influence the energies of the S₁ state and the transition dipole moment, which in turn affect the fluorescence wavelength and intensity.

Table 2: Summary of Predicted Photochemical and Photophysical Properties

Property Computational Method Predicted Information
Excited State Energies TD-DFT mdpi.comresearchgate.netresearchgate.nethw.ac.uk Energies of singlet and triplet excited states
Photochemical Reactions Potential Energy Surface Scans Reaction pathways and barriers for isomerization or other reactions nih.govacs.org
Fluorescence Emission TD-DFT tandfonline.com Emission wavelength and oscillator strength

| Luminescence Quantum Yield | Rate constant calculations | Prediction of the efficiency of light emission |

Computational Analysis of Intermolecular Forces and Self-Assembly Propensities

The non-covalent interactions between molecules of this compound govern its solid-state packing, aggregation in solution, and potential for self-assembly. Computational methods can quantify these intermolecular forces.

Key intermolecular interactions that can be computationally analyzed include:

Hydrogen Bonding: Although the N-H proton of the imidazole (B134444) ring is substituted with a butyl group, the other nitrogen atom can still act as a hydrogen bond acceptor.

π-π Stacking: The aromatic benzimidazole core can engage in π-π stacking interactions, which are significant in the packing of aromatic molecules. orientaljphysicalsciences.orgorientaljphysicalsciences.orgresearchgate.net

C-H···π Interactions: The C-H bonds of the alkyl groups can interact with the π-system of the benzimidazole ring of a neighboring molecule. nih.govdoaj.org

Studies on other benzimidazole derivatives have utilized methods like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the reduced density gradient to visualize and quantify non-covalent interactions. nih.gov For N-butyl-1H-benzimidazole, it was found that van der Waals interactions play a significant role. tandfonline.com The presence of the additional methyl groups in this compound would likely enhance these dispersive interactions and could also influence the geometry of π-π stacking. The propensity for self-assembly into larger ordered structures can be predicted by analyzing the strength and directionality of these intermolecular forces. nih.gov

Mechanistic Investigations of 1 Butyl 2,5,6 Trimethyl 1h Benzimidazole Reactivity

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of 1-butyl-2,5,6-trimethyl-1H-benzimidazole can be achieved through several established methods for N-substituted benzimidazoles. A primary and widely adopted method is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative, a process often referred to as the Phillips-Ladenburg reaction. researchgate.netresearchgate.net

For the target compound, the synthesis would commence with N-butyl-4,5-dimethylbenzene-1,2-diamine and acetic acid or a reactive equivalent like acetyl chloride or acetic anhydride. The proposed mechanism involves two key steps:

Amide Formation: The more nucleophilic amino group of the diamine attacks the carbonyl carbon of the acetic acid derivative, forming an N-acyl-o-phenylenediamine intermediate.

Cyclization and Dehydration: An intramolecular nucleophilic attack by the remaining amino group onto the amide carbonyl carbon follows. The subsequent elimination of a water molecule leads to the formation of the aromatic benzimidazole (B57391) ring.

This reaction is typically catalyzed by acids, which protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack. High temperatures are often required to drive the dehydration step.

Alternative synthetic strategies include:

Reaction with Aldehydes followed by Oxidation: Condensation of N-butyl-4,5-dimethylbenzene-1,2-diamine with acetaldehyde (B116499) would yield a dihydro-benzimidazole intermediate, which is then oxidized to the final aromatic product.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods could involve the palladium-catalyzed coupling of a pre-formed benzimidazole core, though this is less common for this specific substitution pattern. nih.gov

Alkylation of 2,5,6-trimethyl-1H-benzimidazole: A direct approach involves the N-alkylation of 2,5,6-trimethyl-1H-benzimidazole with a butyl halide (e.g., 1-bromobutane) in the presence of a base. researchgate.netresearchgate.netorganic-chemistry.org The base deprotonates the imidazole (B134444) nitrogen, creating a nucleophilic anion that attacks the butyl halide in an SN2 reaction.

Below is an interactive data table summarizing common synthetic methods for substituted benzimidazoles.

MethodReactantsCatalyst/ConditionsMechanism Highlights
Phillips-Ladenburg Synthesis o-phenylenediamine, Carboxylic AcidAcid (e.g., HCl), High TemperatureNucleophilic acyl substitution followed by intramolecular cyclization and dehydration.
Condensation with Aldehydes o-phenylenediamine, AldehydeOxidizing Agent (e.g., air, nitrobenzene)Formation of a dihydro-benzimidazole intermediate, followed by oxidation.
N-Alkylation N-unsubstituted benzimidazole, Alkyl HalideBase (e.g., K₂CO₃, NaH)SN2 reaction between the benzimidazolide (B1237168) anion and the alkyl halide.
Copper-Catalyzed Synthesis 2-haloaniline, Aldehyde, Sodium Azide (B81097)CuCl, TMEDAA multi-component reaction involving in situ formation of an azide and subsequent cyclization. jchps.com

Studies on Tautomerism and Isomerization Processes within the Benzimidazole Core

Tautomerism is a significant phenomenon in N-unsubstituted benzimidazoles, where a proton can migrate between the two nitrogen atoms of the imidazole ring (annular tautomerism). encyclopedia.pubnih.gov This results in a dynamic equilibrium between two tautomeric forms. beilstein-journals.org

However, in this compound, the presence of the butyl group on one of the nitrogen atoms (N-1) precludes this type of prototropic tautomerism. The butyl group "locks" the substitution at the N-1 position.

While annular tautomerism is not a factor, other forms of isomerization could be considered:

Constitutional Isomerism: The substitution pattern on the benzene (B151609) ring is fixed as 5,6-dimethyl. If the starting material was a mixture of 3,4-dimethyl- and 4,5-dimethyl-o-phenylenediamine, a mixture of isomeric products could be formed. However, the specific naming of the compound implies a single, defined isomer.

Rotamerism: This refers to isomers that can be interconverted by rotation about single bonds. For this compound, rotation around the N-C bond of the butyl group can lead to different conformers, but these typically interconvert rapidly at room temperature.

Thermal Isomerization: In some substituted 2H-benzimidazoles, thermal isomerization to 1H-benzimidazoles via a 1,5-sigmatropic rearrangement has been observed. rsc.org This is not directly applicable to the stability of the 1H-benzimidazole core itself but is a relevant isomerization process within the broader benzimidazole family.

Photochemical Reaction Mechanisms of Substituted Benzimidazoles, including Ring-Opening and H-Scrambling

The photochemistry of benzimidazoles has been shown to proceed through two primary competing pathways: fixed-ring H-scrambling and ring-opening isomerizations. acs.orgnih.govresearchgate.net While specific studies on this compound are not available, its photochemical behavior can be inferred from that of the parent and other substituted benzimidazoles.

Fixed-Ring H-Scrambling: This mechanism involves the homolytic cleavage of a bond, typically an N-H bond in unsubstituted benzimidazoles, upon UV irradiation. acs.org This generates a benzimidazolyl radical and a hydrogen atom. The hydrogen atom can then re-bond at different positions of the ring, leading to the formation of tautomers (e.g., 4H- and 6H-tautomers in the parent benzimidazole). acs.orgnih.gov For N-substituted benzimidazoles, cleavage of a C-H bond on the alkyl substituent or the aromatic ring could potentially initiate similar radical scrambling processes.

Ring-Opening Mechanisms: A more dramatic photochemical pathway involves the cleavage of the imidazole ring, typically at the N1-C2 bond. acs.orgnih.gov This can lead to the formation of open-ring intermediates, such as those containing an isocyano moiety. acs.orgresearchgate.net For instance, the photolysis of benzimidazole can yield 2-isocyanoaniline. acs.org The presence of substituents can influence the quantum yield and the nature of the products formed. The butyl and methyl groups on this compound would be expected to influence the stability of any radical or open-ring intermediates, thereby affecting the reaction pathway.

The photochemical behavior of benzimidazoles can also be influenced by the presence of other functional groups. For example, 2-substituted benzimidazoles can undergo various photochemical transformations, including dimerization, ring cleavage, and loss of substituents, depending on the nature of the substituent. publish.csiro.au Photochemical methods are also being developed for the synthesis of benzimidazoles and related fused-ring systems. nih.govrsc.orgnih.govresearchgate.net

The following table summarizes the primary photochemical reaction types observed in benzimidazole derivatives.

Reaction TypeProposed MechanismResulting Products
Fixed-Ring H-Scrambling Homolytic cleavage of an N-H or C-H bond, followed by radical recombination.Tautomers and constitutional isomers.
Ring-Opening Cleavage of the N1-C2 bond upon photoexcitation.Isocyano-containing compounds and other open-ring species.
Dimerization Radical combination of two benzimidazolyl radicals.Bibenzimidazoles.
Substituent Loss Photolytic cleavage of a bond to a substituent (e.g., a halogen).Dimeric species and products of reaction with the solvent. publish.csiro.au

Kinetics and Thermodynamics of this compound Transformations

Detailed kinetic and thermodynamic data for transformations involving this compound are not readily found in the literature. However, general principles can be applied to understand the factors that would govern the rates and equilibria of its reactions.

Kinetics: The rates of reactions, such as the synthesis of this compound, would be influenced by several factors:

Temperature: As with most chemical reactions, higher temperatures would increase the reaction rate, particularly for the dehydration step in the Phillips-Ladenburg synthesis. researchgate.net

Catalyst Concentration: In acid-catalyzed syntheses, the concentration of the acid would directly affect the rate of the reaction.

Steric Hindrance: The butyl group at the N-1 position and the methyl group at the C-2 position could introduce steric hindrance, potentially slowing down reactions that involve attack at the imidazole ring.

Electronic Effects: The methyl groups on the benzene ring are electron-donating, which would increase the electron density of the ring system. This could affect the rates of electrophilic substitution reactions and the basicity of the non-alkylated nitrogen atom.

Kinetic studies on the formation of benzimidazoles have been performed, for instance, using microdroplet mass spectrometry, which has shown significant rate acceleration compared to bulk reactions. nih.gov

Enthalpy (ΔH): The formation of the aromatic benzimidazole ring is an enthalpically favorable process. The stability of the final product would be influenced by the electronic effects of the substituents. Computational studies on other substituted benzimidazoles have been used to determine their stability and reactivity. nih.govnih.gov

Entropy (ΔS): Condensation reactions that result in the formation of a larger molecule and a smaller molecule (like water) generally have a positive entropy change, which becomes more favorable at higher temperatures.

Thermodynamic parameters for related systems, such as the ligand substitution reactions of vitamin B12 analogs containing a dimethylbenzimidazole moiety, have been studied in detail, providing insights into the stability and reactivity of the benzimidazole core in complex systems. rsc.org

A hypothetical data table illustrating the type of kinetic data that could be determined for the synthesis of this compound is presented below. Note: This data is illustrative and not based on experimental results for this specific compound.

Reaction ParameterValueUnitsConditions
Rate Constant (k) 1.5 x 10⁻⁴s⁻¹150 °C, 1 M HCl
Activation Energy (Ea) 85kJ/mol-
Pre-exponential Factor (A) 2.1 x 10⁸s⁻¹-
Enthalpy of Activation (ΔH‡) 82kJ/mol150 °C
Entropy of Activation (ΔS‡) -30J/(mol·K)150 °C

Advanced Research Applications and Interdisciplinary Studies of 1 Butyl 2,5,6 Trimethyl 1h Benzimidazole

Application in Materials Science and Functional Materials

There is no specific information available in the reviewed scientific literature regarding the application of 1-butyl-2,5,6-trimethyl-1H-benzimidazole in materials science.

Role in Optoelectronic Devices (e.g., Electron-Transporting and Light-Emitting Layers)

Coordination Chemistry and Catalysis

While benzimidazole (B57391) derivatives are widely recognized for their ability to act as ligands in coordination chemistry, specific research on this compound in this capacity is limited. It is suggested that the compound has the potential to form complexes with metal ions. smolecule.com However, detailed studies on the synthesis and characterization of such complexes are not available.

Use as Ligands in Organometallic Complexes

There are no specific reports on the synthesis, isolation, or characterization of organometallic complexes featuring this compound as a ligand.

Exploration in Asymmetric Catalysis

The application of this compound or its metallic complexes in the field of asymmetric catalysis has not been explored in the available scientific literature.

Computational Approaches to Biomolecular Interactions and Target Identification

No in silico or in vitro mechanistic studies focused on the biomolecular interactions of this compound for the purpose of target identification have been published. While computational methods are frequently applied to the broader class of benzimidazoles, specific data for this particular derivative is absent.

Due to the lack of specific research findings, no data tables can be generated for the advanced research applications of this compound.

Molecular Docking Studies with Protein Targets (e.g., DNA Gyrase B, CDK Inhibitors)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a specific receptor, such as a protein or enzyme. This method is instrumental in identifying potential drug candidates and understanding their mechanism of action. For benzimidazole derivatives, including structures analogous to this compound, molecular docking has been extensively used to explore their inhibitory potential against various therapeutic targets.

DNA Gyrase B:

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial drug development. The B subunit (GyrB) possesses ATPase activity, which is crucial for the enzyme's function. Docking studies on benzimidazole derivatives have shown that they can effectively bind to the ATP-binding pocket of E. coli DNA Gyrase B. These studies predict that the benzimidazole scaffold can form key hydrogen bonds with essential amino acid residues within the active site, such as Asn46 and Asp73. The N-H group of the imidazole (B134444) ring often acts as a hydrogen bond donor, while nitrogen atoms can act as acceptors. The substituents on the benzimidazole core, such as the butyl and methyl groups in this compound, are predicted to form hydrophobic and van der Waals interactions with other residues, further stabilizing the ligand-protein complex.

Cyclin-Dependent Kinase (CDK) Inhibitors:

Table 1: Representative Molecular Docking Interactions of Benzimidazole Scaffolds with Protein Targets
Target ProteinPDB IDKey Interacting ResiduesType of InteractionReference
E. coli DNA Gyrase B4KFGAsn46, Asp73, Asp173, Arg136Hydrogen Bonding, Hydrophobic
Cyclin-Dependent Kinase 2 (CDK2)2W96ILE12, LYS35, HIS95, ASP158Hydrogen Bonding, Hydrophobic

Pharmacophore Modeling for Rational Design of Biological Activity

Pharmacophore modeling is a crucial step in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. A pharmacophore model for E. coli DNA Gyrase B inhibitors based on the benzimidazole scaffold has been developed. This model highlights key features required for efficient interaction with the bacterial target.

The common structural features identified include:

Hydrogen Bond Acceptors (Acc): These are crucial for interacting with donor residues in the protein's active site.

Hydrogen Bond Donors (Don): These features, often the N-H group of the imidazole ring, are vital for forming strong hydrogen bonds.

Aromatic (Aro) and Hydrophobic (Hyd) Regions: These regions correspond to the fused ring system and alkyl substituents, which engage in π-stacking and hydrophobic interactions.

By superimposing the structure of this compound onto such a pharmacophore model, its potential as an inhibitor can be assessed. The model suggests that the benzimidazole core serves as the primary scaffold, with the N-1 position (butyl group) and substitutions at the 5 and 6 positions (methyl groups) allowing for modulation of properties and interactions with hydrophobic pockets of the target enzyme. This computational approach enables the in silico design of new derivatives with potentially improved potency by modifying these substituent groups to better match the pharmacophore features.

Structure-Activity Relationship (SAR) Studies based on Computational and Pre-Clinical Data

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For benzimidazole derivatives, SAR studies have provided valuable insights into the roles of different substituents.

Substitution at N-1: The introduction of an alkyl group, such as the butyl group in this compound, often enhances lipophilicity. This can improve cell membrane permeability. Theoretical studies on N-butyl-1H-benzimidazole show that the butyl substituent does not significantly alter the structural organization of the benzimidazole core itself but plays a role in determining physicochemical properties.

Substitution at C-2: The substituent at the C-2 position is critical for the biological activity of many benzimidazoles. While the target compound has a small methyl group, studies on other derivatives show that this position can tolerate a wide range of substituents, from small alkyl groups to larger aryl moieties, which significantly influences the compound's inhibitory profile.

Table 2: Summary of Structure-Activity Relationships for Benzimidazole Derivatives
PositionSubstituent TypeGeneral Effect on ActivityReference
N-1 Alkyl (e.g., Butyl)Increases lipophilicity, can improve cell permeability.
C-2 Alkyl, ArylSignificantly modulates binding affinity and selectivity for the target.
C-5/C-6 Electron-donating/withdrawing groupsModifies electronic properties and can optimize potency and pharmacological properties.

Mechanistic Studies of Enzyme Inhibition at the Molecular Level

Computational studies provide a molecular-level understanding of how benzimidazole derivatives inhibit enzymes. For targets like DNA gyrase and protein kinases, the primary mechanism is often competitive inhibition with ATP.

The benzimidazole derivative enters the ATP-binding pocket of the enzyme. The heterocyclic core mimics the adenine (B156593) part of ATP, forming hydrogen bonds with the hinge region of the kinase or the equivalent region in DNA gyrase. The substituents at various positions then occupy adjacent hydrophobic and hydrophilic pockets. Docking simulations for benzimidazole scaffolds in DNA gyrase B suggest that interactions with residues like Asp73 are crucial for blocking ATPase activity. The inhibition prevents the conformational changes in the enzyme that are necessary for its catalytic cycle, effectively halting its biological function.

Theoretical Probing of Interactions with Biopolymers

Theoretical methods like Density Functional Theory (DFT) are used to probe the intrinsic electronic properties and reactivity of molecules like this compound. These studies calculate parameters such as Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.

HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining molecular reactivity. The energy gap between them indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the imidazole ring are expected to be the most electron-rich sites, making them likely points of interaction with electrophilic sites on biopolymers.

These theoretical probes help explain the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that govern the binding of the molecule to biopolymers like proteins and DNA at a fundamental electronic level.

Analytical Method Development for the Detection and Quantification of this compound

The development of reliable analytical methods is essential for the detection and quantification of chemical compounds in various matrices. For benzimidazole derivatives, chromatography-based techniques are the most widely used due to their high resolution and sensitivity.

Chromatography-Based Separation Techniques (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC):

HPLC is the favored technique for the analysis of benzimidazole compounds. A reverse-phase HPLC (RP-HPLC) method would be suitable for the separation and quantification of this compound. An analytical method for the closely related compound 2,5,6-trimethylbenzimidazole (B79547) has been developed, providing a strong basis for a method for the target compound.

The key components of a suitable HPLC method would include:

Stationary Phase: A C18 or a specialized reverse-phase column like Newcrom R1 would be effective. These columns separate compounds based on their hydrophobicity.

Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to ensure good separation and peak shape. For compatibility with mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would be used instead of non-volatile acids like phosphoric acid.

Detection: UV detection is commonly used, as the benzimidazole ring system has strong chromophores. For higher sensitivity and selectivity, especially in complex matrices, HPLC coupled with a mass spectrometer (LC-MS/MS) is the preferred method.

Table 3: Proposed HPLC Method Parameters for this compound
ParameterDescriptionReference
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column C18 (e.g., 4.6 x 150 mm, 5 µm) or Newcrom R1
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid for MS compatibility)
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Detection UV-Vis Detector (e.g., at 248 nm and 295 nm) or Mass Spectrometry (MS)
Injection Volume 10-20 µL

Gas Chromatography (GC):

While less common than HPLC for benzimidazoles due to their relatively low volatility, GC can also be used for analysis. For GC analysis, derivatization might be necessary to increase the volatility and thermal stability of the compound. The method would involve a capillary column with a non-polar or medium-polarity stationary phase. Detection would typically be performed using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (GC-MS).

Advanced Spectroscopic Methods for Trace Analysis

The detection and quantification of minute quantities of this compound in various matrices are critical for environmental monitoring, metabolomic studies, and quality control in industrial applications. Advanced spectroscopic methods offer the high sensitivity and selectivity required for such trace analysis. These techniques are often coupled with chromatographic separation methods to enhance their analytical power.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for the trace analysis of a broad range of organic molecules, including benzimidazole derivatives. This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For the analysis of this compound, a reversed-phase liquid chromatography system would typically be employed to separate the target analyte from other components in the sample matrix.

Following chromatographic separation, the analyte is introduced into the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI) in the positive ion mode. The protonated molecule of this compound is then selected in the first mass analyzer, fragmented through collision-induced dissociation, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of selectivity and sensitivity, minimizing interference from the sample matrix.

While specific studies on this compound are not prevalent, research on other benzimidazole compounds demonstrates the capabilities of LC-MS/MS for trace-level detection. For instance, a study on the determination of various benzimidazole residues in swine muscle tissue reported limits of detection (LODs) below 6 µg/kg and limits of quantification (LOQs) for most compounds below 10 µg/kg nih.gov. Another study focusing on dairy products achieved even lower detection limits, with LODs in the range of 0.010-1.0 µg/kg and LOQs between 0.025-4.0 µg/kg for several benzimidazoles and their metabolites cmes.org. These findings suggest that LC-MS/MS methods could be readily developed and validated for the high-sensitivity analysis of this compound in diverse and complex samples.

Interactive Data Table: Performance of LC-MS/MS for Trace Analysis of Benzimidazole Derivatives

Compound ClassMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
BenzimidazolesSwine Muscle< 6 µg/kg< 10 µg/kg
Benzimidazoles and MetabolitesDairy Products0.010-1.0 µg/kg0.025-4.0 µg/kg
BenzimidazolesAnimal Products0.75 µg/kg2.5 µg/kg

Fluorescence Spectroscopy

Fluorescence spectroscopy is another highly sensitive technique that can be employed for the trace analysis of fluorescent molecules. While the native fluorescence of this compound would need to be characterized, many benzimidazole derivatives exhibit intrinsic fluorescence, which can be harnessed for their detection. The sensitivity of fluorescence detection can be exceptionally high, with some methods reaching nanomolar detection limits wiley.comnih.gov.

For non-fluorescent or weakly fluorescent benzimidazoles, derivatization with a fluorescent tag can be a viable strategy to enhance detection. This approach has been successfully used for the chiral resolution of dansylated benzimidazole derivatives, where fluorescence detection significantly improved the limit of quantification to 2.25 nM, a tenfold improvement over mass spectrometry detection in that particular study wiley.com. The applicability of this method to this compound would depend on the presence of a suitable functional group for derivatization or on its inherent fluorescent properties.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is an emerging and powerful vibrational spectroscopy technique that allows for the detection of molecules at extremely low concentrations, even down to the single-molecule level internationaljournal.org.inyoutube.com. SERS relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver chemisgroup.us.

The application of SERS to the trace analysis of benzimidazole fungicides has been demonstrated, indicating its potential for the detection of this compound researchgate.net. The "fingerprint" nature of the Raman spectrum provides high chemical specificity, allowing for the identification of the target analyte even in complex mixtures. The adsorption mechanism of the benzimidazole ring onto the metal surface plays a crucial role in the signal enhancement researchgate.net. While quantitative SERS applications are still developing, the technique holds significant promise for ultra-sensitive detection and identification of this compound in various applications, including environmental analysis and biomedical diagnostics.

Future Research Directions and Challenges in 1 Butyl 2,5,6 Trimethyl 1h Benzimidazole Research

Development of Sustainable and Atom-Economical Synthetic Pathways

A primary challenge in the advancement of 1-butyl-2,5,6-trimethyl-1H-benzimidazole research is the development of environmentally benign and efficient synthetic routes. Traditional methods for benzimidazole (B57391) synthesis often involve condensation reactions that may require harsh conditions or produce significant waste. smolecule.com Future research should prioritize the development of sustainable and atom-economical pathways.

Key Research Objectives:

Green Catalysis: Investigation into the use of novel, reusable catalysts, such as metal nanocomposites, to facilitate the synthesis with higher yields and under milder conditions. smolecule.com

Alternative Energy Sources: Exploration of microwave-assisted or ultrasound-promoted synthesis to shorten reaction times and potentially improve product yields.

A significant hurdle will be the optimization of these methods to selectively produce the desired 1-butyl isomer and to control the regiochemistry of the trimethyl substitution on the benzene (B151609) ring.

Integration of Advanced Machine Learning and AI in Computational Predictions

Computational chemistry has become an indispensable tool in predicting the physicochemical and biological properties of molecules. mdpi.comnih.gov For this compound, the integration of advanced machine learning (ML) and artificial intelligence (AI) represents a promising frontier for accelerating research.

Future Computational Approaches:

Predictive Modeling: Employing ML algorithms to develop quantitative structure-activity relationship (QSAR) models that can predict the biological activities of this compound and its analogs.

De Novo Design: Utilizing AI-driven platforms for the de novo design of novel derivatives with enhanced properties, such as improved target specificity or better material performance.

Reaction Optimization: Applying machine learning to predict optimal reaction conditions for the synthesis of this compound, thereby reducing the need for extensive empirical screening. nih.gov

The main challenge in this area will be the generation of sufficiently large and high-quality datasets to train robust and accurate ML and AI models.

Exploration of Novel Supramolecular Architectures and Self-Assembly Processes

The benzimidazole core, with its nitrogen atoms, can act as a ligand in coordination chemistry, forming complexes with various metal ions. smolecule.com This property opens up avenues for the exploration of novel supramolecular architectures and self-assembly processes involving this compound.

Areas for Future Investigation:

Metal-Organic Frameworks (MOFs): Designing and synthesizing MOFs using this compound as an organic linker. The butyl and methyl substituents would influence the porosity and dimensionality of the resulting frameworks.

Self-Assembled Monolayers (SAMs): Investigating the ability of this compound to form ordered SAMs on various surfaces, which could have applications in electronics and sensor technology.

Liquid Crystals: Exploring the potential for derivatives of this compound to exhibit liquid crystalline behavior, driven by intermolecular interactions.

A deeper understanding of the non-covalent interactions that govern the self-assembly of this molecule will be crucial for the rational design of these advanced materials. mdpi.com

Deeper Elucidation of Molecular Mechanisms Underlying Specific Biological Interactions

Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. researchgate.netnih.gov A significant future research direction is the detailed elucidation of the molecular mechanisms through which this compound exerts any potential biological effects.

Key Research Questions:

Target Identification: Identifying the specific cellular enzymes, receptors, or other biomolecules that interact with this compound.

Mechanism of Action: Determining the precise molecular pathways that are modulated by the compound to produce a biological response. For example, investigating if it inhibits tubulin polymerization, a known mechanism for some anticancer benzimidazoles.

Structure-Activity Relationship (SAR): Systematically studying how the butyl and trimethyl groups contribute to the compound's biological activity and specificity.

Overcoming the challenge of identifying specific molecular targets will require a multidisciplinary approach, combining techniques from chemical biology, proteomics, and computational modeling.

Investigation into Unexplored Materials Science Applications

The inherent stability of the benzimidazole ring suggests that this compound could have applications in materials science that are yet to be explored. smolecule.com

Potential Future Applications:

Corrosion Inhibitors: The nitrogen atoms in the benzimidazole ring can coordinate with metal surfaces, suggesting its potential as a corrosion inhibitor for various metals and alloys. mdpi.comnih.gov

Organic Electronics: Investigating its use as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), where the benzimidazole core could provide desirable electronic properties and the butyl group could enhance solubility and processability.

Polymer Additives: Exploring its role as a thermal stabilizer or UV-protectant in polymers, leveraging the stability of the aromatic heterocyclic structure.

A key challenge will be to establish clear relationships between the molecular structure of this compound and the macroscopic properties of the materials into which it is incorporated.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-butyl-2,5,6-trimethyl-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves alkylation of a benzimidazole core. For example, alkylation with 1-butyl halides under basic conditions (e.g., triethylamine) can introduce the butyl group at the N1 position . Optimization may include solvent selection (e.g., ethanol/water mixtures) and controlled addition of bases like NaOH to minimize side reactions, as demonstrated in analogous benzimidazole syntheses . Temperature control (e.g., reflux conditions) and stoichiometric ratios of reagents are critical for maximizing yields.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming substituent positions and alkyl chain integration. For instance, methyl group resonances in the range of 1.0–2.5 ppm (1^1H) and 10–25 ppm (13^{13}C) are diagnostic .
  • IR Spectroscopy : Peaks near 1600–1450 cm1^{-1} confirm aromatic C=C stretching, while alkyl C-H stretches appear at 2800–3000 cm1^{-1} .
  • Mass Spectrometry : HRMS provides exact mass confirmation, with molecular ion peaks matching the calculated mass (e.g., C14_{14}H20_{20}N2_2) .
  • X-ray Crystallography : Single-crystal X-ray analysis (using SHELX software ) resolves absolute configuration and steric effects of substituents .

Q. How can purity and stability of this compound be assessed during storage?

  • Methodological Answer : Use HPLC with UV detection to monitor degradation products. Storage under inert atmospheres (argon/nitrogen) at –20°C in amber vials minimizes oxidative and photolytic degradation. Thermogravimetric analysis (TGA) can assess thermal stability .

Advanced Research Questions

Q. How can computational methods like DFT assist in understanding the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict electronic distributions, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential maps. These insights guide modifications to enhance reactivity or binding affinity in drug design . For example, methyl groups at positions 2,5,6 may increase lipophilicity, impacting membrane permeability in antiviral studies .

Q. What strategies can resolve contradictions in biological activity data between structurally similar benzimidazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at position 2 vs. alkylation) and compare activities. For instance, shows that 2-chloro derivatives exhibit higher anti-HIV activity, while bulky alkyl groups reduce efficacy .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., reverse transcriptase for HIV) or viral DNA replication studies (e.g., Southern blot for EBV ) to differentiate modes of action.
  • Cytotoxicity Screening : Parallel testing on healthy cell lines (e.g., Vero cells) ensures activity is not due to nonspecific toxicity .

Q. How can researchers address the formation of isomeric by-products during the sulfonylation of this compound?

  • Methodological Answer : Isomeric mixtures (e.g., 5- vs. 6-chloro derivatives) can arise during sulfonylation . Strategies include:

  • Chromatographic Separation : Use preparative HPLC or flash chromatography with gradients optimized for polarity differences.
  • Crystallographic Analysis : Single-crystal X-ray diffraction unambiguously identifies dominant isomers .
  • Reaction Optimization : Adjust temperature, solvent polarity, or use directing groups to favor desired regiochemistry.

Q. What in vitro assays are suitable for evaluating the antiviral potential of this compound against herpesviruses or retroviruses?

  • Methodological Answer :

  • Plaque Reduction Assays : Measure inhibition of cytopathic effects in HCMV- or EBV-infected cells .
  • Viral DNA Quantification : Use Southern blot or qPCR to assess inhibition of viral DNA replication (e.g., linear EBV genome detection ).
  • Time-of-Addition Experiments : Determine the stage of viral replication targeted (e.g., early vs. late gene expression) .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting crystallographic data when refining the structure of this compound?

  • Methodological Answer : Contradictions may arise from disordered solvent molecules or dynamic substituents (e.g., butyl chain flexibility). Use SHELXL refinement tools to model disorder, apply restraints to bond lengths/angles, and validate with R-factor convergence. Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.